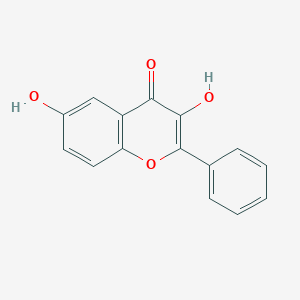

3,6-Dihydroxyflavone

Beschreibung

Eigenschaften

IUPAC Name |

3,6-dihydroxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLOLFKZCUCROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350940 |

Source

|

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-41-1 |

Source

|

| Record name | 3,6-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of 3,6-Dihydroxyflavone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of 3,6-DHF and its derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. While extensive data is available for the parent compound, research into the specific activities of its various derivatives is an emerging field with ongoing investigations.

Core Biological Activities of 3,6-Dihydroxyflavone

3,6-Dihydroxyflavone exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways and its capacity to counteract oxidative stress. The core activities of this compound are detailed below.

Anticancer Activity

3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis and the inhibition of key kinases involved in cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity of 3,6-Dihydroxyflavone

| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Citation |

| 3,6-Dihydroxyflavone | HeLa (Cervical Cancer) | MTT | 24 hours | 25 µM | [1][2] |

| 3,6-Dihydroxyflavone | HeLa (Cervical Cancer) | MTT | 48 hours | 9.8 µM | [1][2] |

| 3,6-Dihydroxyflavone | PC3 (Prostate Cancer) | MTT | Not Specified | 50 µM | [1] |

Anti-inflammatory Activity

3,6-DHF has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is largely achieved by modulating signaling pathways such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data Summary: Anti-inflammatory and Enzyme Inhibition Activity of 3,6-Dihydroxyflavone

| Compound | Target/Assay | Cell Line/System | IC50 Value | Citation |

| 3,6-Dihydroxyflavone | JNK1 Kinase Inhibition | Kinase Assay (ADP-Glo) | 113 nM | |

| SP600125 (Control) | JNK1 Kinase Inhibition | Kinase Assay (ADP-Glo) | 118 nM |

Antioxidant Activity

While specific quantitative antioxidant data for 3,6-dihydroxyflavone is not extensively detailed in the primary search results, flavonoids, in general, are well-known for their antioxidant properties. This activity is attributed to their ability to scavenge free radicals. The antioxidant potential of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on related trihydroxyflavones have demonstrated potent antioxidant activity.

Biological Activities of 3,6-Dihydroxyflavone Derivatives

Research into the biological activities of 3,6-dihydroxyflavone derivatives is an expanding area. Modifications to the core structure, such as methylation, glycosylation, or halogenation, can significantly impact the compound's potency and selectivity. However, comprehensive quantitative data for a wide range of these derivatives remains limited in the available literature. The following table summarizes available data on related di- and trihydroxyflavone derivatives to provide insight into potential structure-activity relationships.

Quantitative Data Summary: Biological Activities of Related Flavonoid Derivatives

| Compound | Biological Activity | Cell Line/System | IC50 Value | Citation |

| 6-Methoxyflavone | Anti-inflammatory (NO inhibition) | Rat Mesangial Cells | 192 nM | |

| 4',6-Dihydroxyflavone | Anti-inflammatory (NO inhibition) | Rat Mesangial Cells | ~2.0 µM | |

| 3',4',5-Trihydroxyflavone | Anticancer | A549 (Lung) & MCF-7 (Breast) | 10-50 µM | |

| 3,3',6-Trihydroxyflavone | Anticancer | U87 (Glioblastoma) | <25 µM | |

| 6,3´,4´-Trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 Macrophages | 22.1 µM (2D), 35.6 µM (3D) | |

| 7,3´,4´-Trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 Macrophages | 26.7 µM (2D), 48.6 µM (3D) | |

| 3',4',7-Trihydroxyflavone | COX-1 Inhibition | Enzyme Assay | 36.37 µM |

Signaling Pathways Modulated by 3,6-Dihydroxyflavone

3,6-Dihydroxyflavone exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.

MAPK/ERK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. 3,6-DHF has been shown to inhibit the phosphorylation of key components of this pathway, including p38, ERK, and JNK, in human cervical cancer cells. Its direct inhibitory effect on JNK1 further underscores its role in modulating this pathway.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The anticancer effects of 3,6-DHF are also mediated via the Toll-like receptor 4 (TLR4)/CD14 pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This pathway is a key component of the innate immune system and its modulation can impact inflammatory responses and cancer progression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of 3,6-dihydroxyflavone and its derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (3,6-DHF or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of MAPK pathway components.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

JNK1 Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.

-

Materials:

-

JNK1 enzyme

-

JNK1 substrate (e.g., ATF2)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (3,6-DHF or derivatives)

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction in a 384-well plate containing the JNK1 enzyme, substrate, ATP, and various concentrations of the test compound.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

Test compound (3,6-DHF or derivatives)

-

Ascorbic acid or Trolox as a positive control

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add the test compound or control to a 96-well plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

Conclusion and Future Directions

3,6-Dihydroxyflavone is a promising natural compound with multifaceted biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to modulate key signaling pathways like the MAPK and TLR4 cascades highlights its potential as a lead compound for the development of novel therapeutics.

While the biological profile of 3,6-DHF is becoming increasingly clear, the exploration of its derivatives is still in its early stages. The limited availability of comprehensive quantitative data for a broad range of derivatives underscores the need for further systematic studies. Future research should focus on:

-

Synthesis and Biological Evaluation of Novel Derivatives: A systematic approach to synthesizing and screening various derivatives (e.g., ethers, esters, glycosides, halogenated analogs) will be crucial to establish clear structure-activity relationships.

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of 3,6-DHF and its active derivatives will provide a deeper understanding of their mechanisms of action.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

By addressing these research gaps, the full therapeutic potential of 3,6-dihydroxyflavone and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

References

- 1. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of 3,6-dihydroxyflavone in human cervical cancer cells and its therapeutic effect on c-Jun N-terminal kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of 3,6-Dihydroxyflavone in Macrophage Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 3,6-Dihydroxyflavone (3,6-DHF), a member of the flavonoid class of polyphenolic compounds. While flavonoids are widely recognized for their anti-inflammatory properties, specific quantitative and mechanistic data for 3,6-DHF in macrophage cell lines are not extensively available in current literature. This document bridges that gap by consolidating the established anti-inflammatory mechanisms of structurally related flavonoids and presenting detailed experimental protocols to enable the systematic investigation of 3,6-DHF. It includes comparative quantitative data for other dihydroxyflavones, detailed methodologies for key in vitro assays, and visual diagrams of the primary signaling pathways—NF-κB and MAPK—that are likely modulated by this compound. The aim is to equip researchers with the foundational knowledge and practical tools required to validate and characterize the anti-inflammatory efficacy of 3,6-Dihydroxyflavone.

Introduction: Macrophage-Mediated Inflammation and Flavonoids

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and cellular stress. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, primarily through Toll-like receptor 4 (TLR4) signaling. This activation triggers a cascade of intracellular events leading to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] While essential for host defense, the overproduction of these mediators can lead to chronic inflammatory diseases.

Flavonoids, a diverse group of plant-derived polyphenols, have garnered significant interest for their potential to modulate this inflammatory response.[2] Their shared chemical structure allows for interaction with key signaling proteins, often leading to the downregulation of inflammatory gene expression. 3,6-Dihydroxyflavone (3,6-DHF) is a specific flavone (B191248) whose anti-inflammatory properties are of growing interest but remain underexplored. This guide outlines the likely mechanisms of action and provides the necessary protocols to investigate its effects in macrophage cell line models, such as the widely used murine RAW 264.7 cell line.

Data Presentation: Comparative Analysis of Dihydroxyflavones

Direct quantitative data on the anti-inflammatory activity of 3,6-Dihydroxyflavone is limited. However, data from structurally similar dihydroxy- and trihydroxyflavones provide a valuable benchmark for expected efficacy. The following tables summarize the inhibitory concentrations (IC₅₀) and other quantitative effects of these related compounds on key inflammatory markers in LPS-stimulated macrophage cell lines.

Table 1: Inhibitory Activity of Flavonoids on Nitric Oxide (NO) Production

| Compound | IC₅₀ Value (µM) | Cell Line |

|---|---|---|

| 5,6-Dihydroxyflavone | 11.55 ± 0.64 | RAW 264.7 |

| 6,3',4'-Trihydroxyflavone | 22.1 | RAW 264.7 |

| 7,3',4'-Trihydroxyflavone | 26.7 | RAW 264.7 |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | RAW 264.7 |

| Apigenin (4',5,7-Trihydroxyflavone) | 23 | RAW 264.7 |

Data compiled from multiple sources for comparative purposes.[3][4][5]

Table 2: Effects of Flavonoids on Pro-inflammatory Cytokine Expression

| Compound | Cytokine | Concentration (µM) | Effect | Cell Line |

|---|---|---|---|---|

| 5,6-Dihydroxyflavone | IL-1β, IL-6, TNF-α (mRNA) | 12 and 24 | Significant downregulation | RAW 264.7 |

| 6,3',4'-Trihydroxyflavone | IL-1β, IL-6 (mRNA) | 50 | Significant downregulation | RAW 264.7 |

| 7,8-Dihydroxyflavone | IL-6, TNF-α | 50 | Significant inhibition | RAW 264.7 |

| 3,5,6,7,3',4'-Hexamethoxyflavone| IL-1β, IL-6, TNF-α | 100 | Significant inhibition | RAW 264.7 |

Data compiled from multiple sources for comparative purposes.

Signaling Pathways in Macrophage Inflammation

The anti-inflammatory effects of flavonoids in LPS-stimulated macrophages are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional activation of genes encoding pro-inflammatory mediators.

The NF-κB Signaling Pathway

In resting macrophages, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein, IκBα. LPS stimulation via TLR4 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus. Nuclear NF-κB then binds to the promoter regions of target genes, initiating the transcription of iNOS (producing NO), COX-2 (producing PGE2), and pro-inflammatory cytokines. Flavonoids are widely reported to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Caption: The NF-κB signaling pathway and the putative inhibitory point for 3,6-Dihydroxyflavone.

The MAPK Signaling Pathway

LPS binding to TLR4 also activates a cascade of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated via phosphorylation by upstream kinases (MKKs). Once phosphorylated, p38, JNK, and ERK translocate to the nucleus where they activate various transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes. Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.

Caption: The MAPK signaling pathway, highlighting potential inhibition of phosphorylation by 3,6-DHF.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory effects of 3,6-Dihydroxyflavone in a macrophage cell line model (e.g., RAW 264.7).

Caption: General experimental workflow for assessing the anti-inflammatory effects of 3,6-DHF.

Cell Culture and LPS Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7 is recommended.

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells in appropriate plates (e.g., 1.5 x 10⁵ cells/mL in 96-well plates for NO assay; 1 x 10⁶ cells/well in 6-well plates for Western blot) and allow them to adhere overnight.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of 3,6-Dihydroxyflavone. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to determine non-toxic concentrations.

-

Incubate for 1-2 hours.

-

Add LPS (e.g., from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for the desired period (e.g., 24 hours for cytokine/NO measurement, or 15-60 minutes for phosphorylation analysis).

-

Nitric Oxide (NO) Quantification: Griess Assay

This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Reagent Preparation: The Griess reagent consists of two solutions:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) with concentrations ranging from 0 to 100 µM in culture medium.

-

Procedure:

-

After the treatment period, collect 50 µL of supernatant from each well of the 96-well plate and transfer to a new flat-bottom 96-well plate.

-

Add 50 µL of the freshly mixed Griess reagent to all wells containing standards and samples.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant. Commercially available kits are recommended.

-

Principle: A capture antibody specific to the target cytokine is pre-coated onto a 96-well plate. The supernatant is added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound cytokine. The reaction is stopped, and absorbance is measured.

-

General Protocol (refer to kit manual for specifics):

-

Collect cell culture supernatants after treatment. Centrifuge to remove any debris.

-

Prepare standards and samples according to the kit's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.

-

Aspirate and wash the wells 4-5 times with the provided wash buffer.

-

Add 100 µL of the detection antibody to each well. Incubate for 1 hour at room temperature.

-

Aspirate and wash the wells.

-

Add 100 µL of Streptavidin-HRP solution. Incubate for 1 hour.

-

Aspirate and wash the wells.

-

Add 100 µL of TMB substrate solution and incubate in the dark for ~30 minutes.

-

Add 50 µL of stop solution.

-

Read the absorbance at 450 nm.

-

-

Calculation: Calculate cytokine concentrations from the standard curve generated using the kit's standards.

Protein Analysis: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis:

-

After treatment (short incubation times, e.g., 15-60 min, are optimal for phosphorylation events), wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK) overnight at 4°C. Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts.

-

Conclusion

While direct evidence for the anti-inflammatory effects of 3,6-Dihydroxyflavone in macrophages is still emerging, the extensive research on structurally related flavonoids provides a strong rationale for its investigation. The expected mechanism of action involves the suppression of pro-inflammatory gene expression through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide offers the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate the efficacy of 3,6-Dihydroxyflavone as a potential anti-inflammatory agent. The provided comparative data for other dihydroxyflavones can serve as a valuable reference point for interpreting novel experimental findings. Through the application of these methods, a clearer understanding of the therapeutic potential of 3,6-Dihydroxyflavone can be achieved.

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Flavonol: A Technical Guide to the Discovery and Isolation of 3,6-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dihydroxyflavone, a flavonoid with demonstrated anticancer, antioxidant, and anti-inflammatory properties. While its biological activities are a subject of ongoing research, detailed information regarding its isolation from natural sources is sparse. This document synthesizes the available spectroscopic data and biological activity, and presents a generalized protocol for its potential isolation and purification from plant matrices.

Natural Occurrences of 3,6-Dihydroxyflavone

A Generalized Protocol for the Isolation and Purification of 3,6-Dihydroxyflavone from Plant Material

The following is a generalized experimental protocol for the extraction and purification of flavonoids, adapted for the potential isolation of 3,6-Dihydroxyflavone from a plant source like Primula species. This protocol is based on established methodologies for flavonoid separation and would require optimization for a specific plant matrix.

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts of Primula farinosa) at room temperature, protected from direct sunlight. Grind the dried material into a coarse powder.

-

Solvent Extraction:

-

Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and waxes.

-

Subsequently, extract the defatted plant material with a polar solvent such as methanol (B129727) or ethanol. Macerate the powdered material in the solvent (e.g., 1:10 solid to solvent ratio) for 24-48 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a water-methanol mixture.

-

Perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

In Silico Docking Studies of 3,6-Dihydroxyflavone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico docking studies of 3,6-dihydroxyflavone, a naturally occurring flavonoid, with its key protein targets. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the known interactions of 3,6-dihydroxyflavone with target proteins implicated in significant signaling pathways, presents available quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes the relevant biological pathways and experimental workflows. While direct quantitative docking data for 3,6-dihydroxyflavone with all its identified targets is not extensively available in current literature, this guide synthesizes existing qualitative and quantitative information, including comparative data from structurally similar flavonoids, to provide a valuable resource for future research and drug discovery efforts.

Introduction

3,6-Dihydroxyflavone is a flavonoid compound that has garnered scientific interest due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Understanding the molecular interactions between 3,6-dihydroxyflavone and its biological targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide focuses on the in silico docking of 3,6-dihydroxyflavone with three of its identified protein targets: c-Jun N-terminal kinase 1 (JNK1), Notch1, and Peroxisome Proliferator-Activated Receptor-gamma (hPPARγ).

Target Proteins and Signaling Pathways

c-Jun N-terminal Kinase 1 (JNK1)

3,6-Dihydroxyflavone has been identified as a potent inhibitor of JNK1, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. The JNK pathway is involved in cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK pathway is associated with various diseases, including cancer and inflammatory disorders.[2]

dot

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis.[2][3] Aberrant Notch signaling is implicated in various cancers. 3,6-Dihydroxyflavone has been shown to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.

dot

Peroxisome Proliferator-Activated Receptor-gamma (hPPARγ)

hPPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[4] 3,6-Dihydroxyflavone has been identified as a potent agonist of hPPARγ, suggesting its potential in the treatment of metabolic diseases and cancer.

dot

Quantitative Data from In Silico Docking Studies

While comprehensive in silico docking data for 3,6-dihydroxyflavone against all its targets is limited, this section presents the available information and comparative data for other flavonoids to provide context.

3,6-Dihydroxyflavone and JNK1

A molecular docking study of 3,6-dihydroxyflavone with JNK1 revealed key interactions within the ATP-binding site. Although a specific binding energy was not reported in kcal/mol, the study identified crucial hydrogen bonds and hydrophobic interactions. An experimentally determined binding affinity was found to be 1.996 × 105 M−1.

Table 1: Interaction Details of 3,6-Dihydroxyflavone with JNK1

| Interaction Type | Interacting Residues of JNK1 |

| Hydrogen Bonds | Met111 |

| Hydrophobic Interactions | Ile32, Val40, Ala53, Leu110, Val158, Leu168 |

Data sourced from a study by Park et al.

Comparative Docking Data for Other Flavonoids

To provide a quantitative perspective, the following table summarizes docking results for other flavonoids with proteins similar or identical to the targets of 3,6-dihydroxyflavone.

Table 2: Comparative In Silico Docking Data of Flavonoids with Target Proteins

| Flavonoid | Target Protein | PDB ID | Docking Score (kcal/mol) |

| 7,8-Dihydroxyflavone (B1666355) | TrkB (similar kinase) | - | -5.71 |

| 3',4'-Dihydroxyflavone (B191068) | Adenosine A3 Receptor | - | -250.42 (ACE value) |

| 3',4'-Dihydroxyflavone | GABAA (α2 subunit) | - | -197.13 (ACE value) |

| Nitiducarpin | RIPK1 (kinase) | 6NYH | -11.7 |

| Pinocembrin 7-O-benzoate | RIPK1 (kinase) | 6NYH | -11.4 |

| Paratocarpin J | RIPK1 (kinase) | 6NYH | -11.2 |

Note: Data for 7,8-dihydroxyflavone is from a study by Chitranshi et al.. Data for 3',4'-dihydroxyflavone is from a study by Ramasamy et al. (ACE refers to Atomic Contact Energy). Data for RIPK1 inhibitors is from a study by Samdani et al.

Experimental Protocols

This section provides a detailed, generalized methodology for performing in silico molecular docking of a flavonoid, such as 3,6-dihydroxyflavone, with a target protein using AutoDock Vina, a widely used open-source docking program.

dot

Software and Resources

-

UCSF Chimera: For visualization and preparation of protein and ligand structures.

-

AutoDock Tools (ADT): For preparing PDBQT files for AutoDock Vina.

-

AutoDock Vina: The molecular docking program.

-

PyMOL or BIOVIA Discovery Studio: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): Source for protein crystal structures (e.g., JNK1: 4UX9, 1UKH; Notch1: 3L95, 5FM9; hPPARγ: 5YCP, 4EM9).

-

PubChem Database: Source for ligand structures.

Step-by-Step Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., JNK1, PDB ID: 4UX9) from the RCSB PDB database.

-

Open the PDB file in UCSF Chimera or ADT.

-

Remove all water molecules and co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Assign Gasteiger charges to the protein atoms.

-

Save the prepared protein structure in the PDBQT file format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 3,6-dihydroxyflavone from the PubChem database in SDF format.

-

Open the ligand file in ADT.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Grid Box Generation:

-

Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

-

Using ADT, define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Running AutoDock Vina:

-

Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared protein (receptor) and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

The program will perform the docking simulation and output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

The output file will contain the binding energy for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the docked poses and their interactions with the protein using software like PyMOL or BIOVIA Discovery Studio.

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein to understand the molecular basis of binding.

-

Conclusion

This technical guide has summarized the current understanding of the in silico docking of 3,6-dihydroxyflavone with its key protein targets, JNK1, Notch1, and hPPARγ. While there is a need for more specific quantitative docking studies for this particular flavonoid, the available data, coupled with comparative analyses of similar compounds, strongly suggests that 3,6-dihydroxyflavone is a promising candidate for further investigation in drug development. The detailed experimental protocols and visualizations of the relevant signaling pathways provided herein offer a solid foundation for researchers to design and execute future in silico and in vitro studies to further elucidate the therapeutic potential of 3,6-dihydroxyflavone.

References

3,6-Dihydroxyflavone: A Dual Modulator of Reactive Oxygen Species for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,6-Dihydroxyflavone (3,6-DHF), a member of the flavonoid family, is emerging as a compound of significant interest due to its nuanced role in modulating cellular levels of reactive oxygen species (ROS). This molecule exhibits a dual functionality, acting as both a potent antioxidant and a context-dependent pro-oxidant. This technical guide provides a comprehensive overview of the current understanding of 3,6-DHF's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it influences. A thorough understanding of this duality is critical for harnessing its therapeutic potential in fields ranging from oncology to inflammatory diseases.

Introduction: The Dichotomy of 3,6-Dihydroxyflavone

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse biological activities. 3,6-Dihydroxyflavone distinguishes itself through its capacity to either mitigate or exacerbate oxidative stress, a critical factor in the pathogenesis of numerous diseases. At physiological concentrations, it can act as a free radical scavenger, protecting cells from oxidative damage. Conversely, in certain contexts, particularly within the microenvironment of cancer cells, it can promote the generation of ROS, leading to cytotoxic effects. This guide delves into the molecular underpinnings of this dual role, providing a foundational resource for its exploration in drug discovery and development.

Antioxidant Properties of 3,6-Dihydroxyflavone

The antioxidant capacity of 3,6-DHF is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals. In vitro studies have demonstrated its efficacy in scavenging various reactive oxygen species.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of 3,6-dihydroxyflavone has been quantified using several standard assays. The following table summarizes the available data on its radical scavenging capabilities.

| Assay Type | Radical Scavenged | Result | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH radical | 64.21% inhibition at 100 µg/mL | [1] |

| Hydroxyl Radical Scavenging | Hydroxyl radical (•OH) | Dose-dependent scavenging activity | [1] |

| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | Dose-dependent scavenging activity | [1] |

| Nitric Oxide Scavenging | Nitric Oxide (NO) | Dose-dependent scavenging activity | [1] |

Note: IC50 values for some assays are not yet available in the public domain for 3,6-dihydroxyflavone.

Pro-oxidant Activity and Anti-cancer Effects

In contrast to its antioxidant properties, 3,6-dihydroxyflavone can exhibit pro-oxidant activity, particularly in cancer cells. This effect is believed to be a key mechanism behind its observed anti-tumor properties. By increasing intracellular ROS levels, 3,6-DHF can induce oxidative stress that surpasses the antioxidant capacity of cancer cells, leading to apoptosis.[2]

Cytotoxicity in Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of 3,6-DHF against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |

| HeLa | Human Cervical Cancer | 24 hours | 25 µM | |

| HeLa | Human Cervical Cancer | 48 hours | 9.8 µM | |

| PC3 | Human Prostate Cancer | Not Specified | 50 µM |

Modulation of Cellular Signaling Pathways

The dual role of 3,6-dihydroxyflavone in ROS modulation is intricately linked to its ability to influence key cellular signaling pathways.

Pro-apoptotic Signaling via JNK Pathway

Evidence suggests that the pro-oxidant activity of 3,6-DHF in cancer cells can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. The sustained activation of JNK by elevated ROS levels can trigger a cascade of events culminating in programmed cell death.

Potential Role in Nrf2 Signaling

While direct evidence for the effect of 3,6-dihydroxyflavone on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, it is a critical pathway for cellular antioxidant response. Many flavonoids are known to activate Nrf2, which upregulates the expression of numerous antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative or electrophilic stress, potentially induced by flavonoids, can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response elements (ARE).

Experimental Protocols

This section provides an overview of the methodologies used to assess the effects of 3,6-dihydroxyflavone on ROS levels and cell viability.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), 3,6-dihydroxyflavone stock solution (in methanol), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare serial dilutions of 3,6-dihydroxyflavone and the positive control.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add the test compounds at various concentrations to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100. The IC50 value is determined from a dose-response curve.

Cellular ROS Detection using DCFDA

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for measuring intracellular ROS.

-

Reagents: DCFDA solution, cell culture medium, and cells of interest.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Load cells with DCFDA solution and incubate.

-

Wash the cells to remove excess probe.

-

Treat the cells with 3,6-dihydroxyflavone at various concentrations.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

-

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents: MTT solution, DMSO, and cells of interest.

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of 3,6-dihydroxyflavone for the desired time.

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis: A decrease in absorbance indicates a reduction in cell viability. The IC50 value can be calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, which can elucidate the modulation of signaling pathways.

-

Procedure:

-

Lyse cells treated with 3,6-dihydroxyflavone to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, phospho-JNK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: The intensity of the bands provides a semi-quantitative measure of protein expression levels.

Conclusion and Future Directions

3,6-Dihydroxyflavone presents a fascinating case of dual functionality in the modulation of reactive oxygen species. Its ability to act as both an antioxidant and a pro-oxidant underscores the complexity of flavonoid bioactivity and highlights its potential for therapeutic applications. The pro-oxidant and cytotoxic effects observed in cancer cells suggest a promising avenue for the development of novel anti-cancer agents.

Future research should focus on several key areas:

-

Elucidating the Nrf2-modulating activity of 3,6-DHF: Direct investigation into whether 3,6-DHF can activate the Nrf2 pathway and the underlying molecular interactions with Keap1 is crucial.

-

Detailed mechanistic studies of ROS-induced apoptosis: A deeper understanding of how 3,6-DHF-induced ROS triggers the apoptotic cascade, including the specific roles of mitochondrial dysfunction and caspase activation, is needed.

-

In vivo studies: Translating the in vitro findings into animal models is essential to evaluate the therapeutic efficacy and safety of 3,6-dihydroxyflavone for various conditions.

-

Structure-activity relationship studies: Investigating how modifications to the structure of 3,6-dihydroxyflavone affect its antioxidant and pro-oxidant properties could lead to the design of more potent and selective analogs.

By addressing these research questions, the full therapeutic potential of 3,6-dihydroxyflavone as a modulator of cellular redox status can be realized, paving the way for innovative treatments for a range of diseases.

References

Methodological & Application

Synthesis and Purification of 3,6-Dihydroxyflavone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the synthesis and purification of 3,6-dihydroxyflavone, a flavonoid of interest for its potential biological activities. The protocols detailed below are based on established synthetic routes for flavones, primarily the Algar-Flynn-Oyamada (AFO) reaction, and standard purification techniques.

Application Notes

3,6-Dihydroxyflavone is a member of the flavonol subclass of flavonoids, characterized by a hydroxyl group at the 3-position of the C ring. Flavonols are widely investigated for their antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis of specific hydroxylated flavones like 3,6-dihydroxyflavone is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The most common and direct route to synthesize 3-hydroxyflavones is through the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate, a reaction known as the Algar-Flynn-Oyamada (AFO) reaction.[1] This method is generally preferred for its relatively simple procedure and accessibility of starting materials.

Purification of the synthesized 3,6-dihydroxyflavone is critical to remove unreacted starting materials, intermediates, and byproducts. The choice of purification method depends on the scale of the synthesis and the purity requirements. Recrystallization is a common technique for initial purification, while column chromatography is employed for achieving high purity.

Synthesis of 3,6-Dihydroxyflavone

The synthesis of 3,6-dihydroxyflavone is typically achieved in two main steps:

-

Claisen-Schmidt Condensation: Formation of a chalcone (B49325) intermediate from a substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025).

-

Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization of the chalcone to the desired flavonol.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 3,6-Dihydroxyflavone.

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Dihydroxychalcone (Intermediate)

This protocol outlines the base-catalyzed condensation of 2',5'-dihydroxyacetophenone and benzaldehyde.

Materials:

-

2',5'-Dihydroxyacetophenone

-

Benzaldehyde

-

Ethanol or Methanol

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 1 equivalent of 2',5'-dihydroxyacetophenone in a minimal amount of ethanol or methanol in a round-bottom flask.

-

Add 1.1 equivalents of benzaldehyde to the solution and stir at room temperature.

-

Prepare a solution of a strong base (e.g., 50% aqueous NaOH or KOH). Slowly add the base to the reaction mixture with vigorous stirring. The amount of base should be in molar excess.

-

Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic.

-

A yellow precipitate of the chalcone should form.

-

Collect the crude chalcone by vacuum filtration using a Büchner funnel, and wash the solid with cold water until the filtrate is neutral.

-

Dry the crude chalcone. This product can often be used in the next step without further purification. If necessary, it can be recrystallized from an appropriate solvent like ethanol.

Protocol 2: Synthesis of 3,6-Dihydroxyflavone (Algar-Flynn-Oyamada Reaction)

This protocol describes the oxidative cyclization of the chalcone intermediate to the final product.

Materials:

-

2',5'-Dihydroxychalcone (from Protocol 1)

-

Methanol

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

Hydrochloric Acid (HCl) solution (e.g., 5 N)

-

Magnetic stirrer

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 1 equivalent of the 2',5'-dihydroxychalcone in methanol in a round-bottom flask.[2]

-

To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2 M).[2]

-

Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.[2]

-

Stir the reaction mixture at room temperature for 2 to 24 hours.[2] The progress of the reaction should be monitored by TLC.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., 5 N HCl) to precipitate the crude product.

-

Filter the precipitated solid, wash it thoroughly with water, and dry it to yield crude 3,6-dihydroxyflavone.

Purification Techniques

The crude 3,6-dihydroxyflavone can be purified by recrystallization or column chromatography.

Protocol 3: Purification by Recrystallization

Materials:

-

Crude 3,6-dihydroxyflavone

-

Suitable solvent or solvent system (e.g., ethanol/water, methanol/water, acetone/water)

-

Erlenmeyer flask

-

Hotplate

-

Büchner funnel and filter paper

Procedure:

-

Transfer the crude 3,6-dihydroxyflavone to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol).

-

Gently heat the mixture on a hotplate while stirring to dissolve the solid completely.

-

If using a solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals to obtain pure 3,6-dihydroxyflavone.

Protocol 4: Purification by Column Chromatography

Materials:

-

Crude 3,6-dihydroxyflavone

-

Silica (B1680970) gel (60-120 mesh or 230-400 mesh)

-

Chromatography column

-

Solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient)

-

Collection tubes or flasks

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack the chromatography column with the slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the desired product.

-

Isolation: Combine the pure fractions containing 3,6-dihydroxyflavone and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize typical reaction conditions and purification parameters. Note that these are general guidelines and may require optimization for specific experimental setups.

Table 1: Summary of Synthetic Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (hours) |

| 1 | Claisen-Schmidt Condensation | 2',5'-Dihydroxyacetophenone, Benzaldehyde, NaOH/KOH | Ethanol/Methanol | Room Temperature | 4 - 24 |

| 2 | Algar-Flynn-Oyamada Reaction | 2',5'-Dihydroxychalcone, H₂O₂, NaOH | Methanol | Room Temperature | 2 - 24 |

Table 2: Purification Parameters

| Method | Stationary Phase | Mobile Phase (Typical) | Key Considerations |

| Recrystallization | - | Ethanol/Water, Methanol/Water | Choice of solvent is crucial for good crystal formation and yield. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | The gradient should be optimized to achieve good separation from impurities. |

Troubleshooting

Table 3: Common Problems and Solutions in Synthesis and Purification

| Problem | Possible Cause | Suggested Solution |

| Low yield in chalcone formation | Incomplete reaction; incorrect base concentration. | Increase reaction time and/or temperature. Optimize the concentration of the base. |

| Formation of byproducts in AFO reaction | Reaction conditions not optimal. | Carefully control the rate of addition and concentration of H₂O₂ and base. |

| Difficulty in crystallization | Unsuitable solvent; solution not saturated enough. | Try different solvent systems. Concentrate the solution before cooling. Scratch the inside of the flask to induce crystallization. |

| Product streaks on TLC plate | Compound is too polar for the eluent system. | Add a small amount of a polar solvent like methanol or acetic acid to the eluent. |

| Co-elution of product with impurity | Insufficient resolution in column chromatography. | Use a shallower solvent gradient during elution. Try a different solvent system. |

Workflow and Logic Diagrams

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 3,6-Dihydroxyflavone.

Logical Relationship for Method Optimization

Caption: Key parameters for optimizing the synthesis of 3,6-Dihydroxyflavone.

References

Application Notes and Protocols for the Synthesis of Gold Nanoparticles using 3,6-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention in various scientific and biomedical fields due to their unique physicochemical properties. The green synthesis of AuNPs using plant-derived compounds, such as flavonoids, offers an eco-friendly, cost-effective, and simple alternative to conventional chemical methods. 3,6-Dihydroxyflavone, a naturally occurring flavonoid, can act as both a reducing and capping agent in the synthesis of AuNPs, leading to the formation of stable nanoparticles with potential applications in drug delivery, bioimaging, and antioxidant therapies. This document provides a detailed protocol for the synthesis and characterization of gold nanoparticles using 3,6-Dihydroxyflavone.

Data Summary

The following table summarizes the key quantitative data for gold nanoparticles synthesized using 3,6-Dihydroxyflavone and other similar flavonoids.

| Parameter | Value | Method of Analysis |

| Size | ||

| Average Particle Size | 12 nm | X-ray Diffraction (XRD)[1][2] |

| Hydrodynamic Diameter | ~35 nm | Dynamic Light Scattering (DLS)[3][4] |

| Optical Properties | ||

| UV-Vis Absorption Peak (λmax) | ~540 nm | UV-Vis Spectroscopy[1] |

| Stability | ||

| Zeta Potential | -12 to -34 mV | DLS |

| Polydispersity Index (PDI) | ~0.3 | DLS |

| Crystallinity | ||

| Crystalline Nature | Face-Centered Cubic (FCC) | XRD |

Experimental Protocols

Materials and Reagents

-

3,6-Dihydroxyflavone (C₁₅H₁₀O₄)

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffer (pH 7.4)

-

Deionized water

Equipment

-

Magnetic stirrer with hot plate

-

Glass beakers and flasks

-

Micropipettes

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

X-ray Diffractometer (XRD)

-

Dynamic Light Scattering (DLS) instrument

Synthesis of Gold Nanoparticles

This protocol is adapted from the method described by Medhe et al. (2014).

-

Preparation of 3,6-Dihydroxyflavone Solution:

-

Dissolve 5 mg of 3,6-Dihydroxyflavone in 5 mL of DMSO in a clean glass beaker.

-

Stir the solution continuously at 25°C for 15 minutes using a magnetic stirrer to ensure the flavonoid is completely dissolved.

-

-

Preparation of Gold Salt Solution:

-

Prepare a 0.1 M stock solution of HAuCl₄ in deionized water.

-

-

Reaction for Nanoparticle Synthesis:

-

To the stirring 3,6-Dihydroxyflavone solution, add 100 µL of the 0.1 M HAuCl₄ solution.

-

Observe the color of the solution. The appearance of a light red or ruby-red color within 15 minutes indicates the formation of gold nanoparticles.

-

Continue stirring the reaction mixture for an additional 45 minutes at 25°C to ensure the completion of the reaction and stabilization of the nanoparticles.

-

-

Characterization of Synthesized Gold Nanoparticles:

-

UV-Visible Spectroscopy: Monitor the formation of AuNPs by recording the UV-Vis absorption spectrum of the solution in the range of 400-700 nm. The characteristic surface plasmon resonance (SPR) peak for AuNPs is expected to be around 540 nm.

-

Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the synthesized AuNPs, place a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Observe the grid under a TEM.

-

X-ray Diffraction (XRD): Confirm the crystalline nature of the AuNPs by performing XRD analysis. The diffraction peaks corresponding to the (111), (200), and (220) planes of the face-centered cubic (fcc) lattice of gold are expected. The average particle size can be calculated using the Scherrer equation.

-

Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the AuNPs to assess their size distribution and stability in the colloidal solution.

-

Signaling Pathway

The antioxidant activity of flavonoids, including 3,6-Dihydroxyflavone, is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Antioxidant signaling pathway of 3,6-Dihydroxyflavone.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of gold nanoparticles using 3,6-Dihydroxyflavone.

Caption: Workflow for AuNP synthesis and characterization.

References

Application Note: A Validated HPLC Method for the Quantification of 3,6-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-dihydroxyflavone. This method is crucial for researchers in pharmacology, natural product chemistry, and drug development who require precise quantification of this flavonoid in various sample matrices. The described protocol utilizes a C18 stationary phase with a gradient elution and UV detection, ensuring excellent resolution, reproducibility, and robustness for routine analysis and quality control.

Introduction

3,6-Dihydroxyflavone is a flavonoid, a class of polyphenolic compounds found in various plant sources. Flavonoids are of significant scientific interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of 3,6-dihydroxyflavone is essential for pharmacokinetic studies, quality control of herbal extracts and formulated products, and for elucidating its mechanism of action in biological systems. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids, offering high resolution and sensitivity.[2] This document provides a comprehensive protocol for the development and validation of an HPLC method for 3,6-dihydroxyflavone.

Physicochemical Properties of 3,6-Dihydroxyflavone

A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a robust analytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₄ | [3][4] |

| Molecular Weight | 254.24 g/mol | [3] |

| Melting Point | 231-234 °C | |

| UV-Vis λmax | Multiple absorption bands, with a significant peak around 350-360 nm in neutral solutions. | |

| Solubility | Soluble in DMSO and methanol (B129727). |

Experimental Protocols

Materials and Reagents

-

3,6-Dihydroxyflavone reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of flavonoids.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water (v/v)

-

B: 0.1% Formic acid in Acetonitrile (v/v)

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV-Vis spectrum of 3,6-dihydroxyflavone, a detection wavelength of 356 nm is recommended for optimal sensitivity and selectivity.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,6-dihydroxyflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (General Procedure for Plant Extracts)

-

Accurately weigh approximately 100 mg of the homogenized and dried plant extract.

-

Add 10 mL of methanol to the sample in a suitable container.

-

Vortex for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes to ensure complete extraction.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered sample with methanol to ensure the concentration of 3,6-dihydroxyflavone falls within the linear range of the calibration curve.

Quantitative Data Summary

The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected quantitative data for the analysis of 3,6-dihydroxyflavone based on typical method validation parameters for flavonoids.

| Parameter | Expected Result |

| Retention Time (t_R) | ~15 - 20 min |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy (Recovery) | 98% - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 3,6-dihydroxyflavone using the described HPLC method.

Signaling Pathway of 3,6-Dihydroxyflavone

3,6-Dihydroxyflavone has been shown to exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of 3,6-dihydroxyflavone.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust approach for the quantification of 3,6-dihydroxyflavone. The method is simple, accurate, and sensitive, making it well-suited for routine analysis in both research and quality control laboratories. The provided experimental protocols and expected validation data serve as a comprehensive guide for scientists and professionals engaged in the study of this and other related flavonoids.

References

- 1. 108238-41-1 CAS MSDS (3,6-DIHYDROXYFLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-DIHYDROXYFLAVONE | 108238-41-1 [amp.chemicalbook.com]

- 4. 3,6-Dihydroxyflavone | C15H10O4 | CID 688659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Bioactivity of 3,6-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the multifaceted bioactivity of 3,6-dihydroxyflavone (3,6-DHF), a flavonoid compound with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the necessary cell-based assay protocols, present quantitative data for comparative analysis, and illustrate the key signaling pathways modulated by 3,6-DHF.

Bioactivity Overview and Quantitative Data

3,6-Dihydroxyflavone has been shown to exert significant biological effects across various cell-based models. A summary of its cytotoxic and anti-inflammatory activities is presented below.

Table 1: Cytotoxic Activity of 3,6-Dihydroxyflavone

| Cell Line | Assay | Incubation Time | IC50 Value |

| HeLa (Human Cervical Cancer) | MTT | 24 hours | 25 µM[1] |

| HeLa (Human Cervical Cancer) | MTT | 48 hours | 9.8 µM[1] |

| PC3 (Human Prostate Cancer) | MTT | Not Specified | 50 µM[1] |

Table 2: Anti-inflammatory Activity of 3,6-Dihydroxyflavone

| Cell Line | Model | Key Inhibition |

| RAW 264.7 (Mouse Macrophages) | LPS-stimulated | Inhibition of MAPK and COX-2 pathways.[1] |

| THP-1 (Human Monocytes) | NLRP3 Inflammasome Activation | Inhibition of NLRP3, IL-18, NF-κB, and pNF-κB.[2] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and cell lines.

Anticancer Activity: Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of 3,6-dihydroxyflavone on cancer cell lines, such as HeLa cells.

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3,6-Dihydroxyflavone (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 3,6-dihydroxyflavone in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of 3,6-DHF. Include a vehicle control (DMEM with 0.1% DMSO).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-